6,7-difluoroquinoxaline-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKGMKCGQJAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Difluoroquinoxaline 2 Carboxylic Acid and Its Analogs
Strategies for Quinoxaline (B1680401) Core Synthesis
The formation of the quinoxaline ring system is a cornerstone of synthesizing 6,7-difluoroquinoxaline-2-carboxylic acid. Various methods have been developed, each with its own set of advantages and limitations. This section will explore key strategies for constructing the core quinoxaline structure, with a focus on their applicability to fluorinated derivatives.
Beirut Reaction and its Applications in Quinoxaline Synthesis
The Beirut reaction is a powerful tool for the synthesis of quinoxaline-1,4-dioxides, which can subsequently be deoxygenated to yield the corresponding quinoxalines. This reaction typically involves the condensation of a benzofuroxan (B160326) derivative with a 1,3-dicarbonyl compound or its equivalent.
A key approach to synthesizing analogs of this compound via the Beirut reaction involves the use of 5,6-difluorobenzofuroxan as the starting material. The reaction of this fluorinated benzofuroxan with various 1,3-dicarbonyl compounds provides access to a range of 6,7-difluoroquinoxaline-1,4-dioxides. For instance, the condensation of 5,6-difluorobenzofuroxan with acetylacetone, ethyl acetoacetate, or N-phenylacetoacetamide in the presence of a base like triethylamine (B128534) has been shown to produce the corresponding 2-substituted-6,7-difluoro-3-methylquinoxaline-1,4-dioxides in good yields (65-83%). researcher.life
To obtain a precursor for this compound, one could envision reacting 5,6-difluorobenzofuroxan with an α-keto acid or its ester, such as pyruvic acid or ethyl pyruvate. This would be expected to yield the corresponding 6,7-difluoro-3-methylquinoxaline-2-carboxylic acid 1,4-dioxide, which could then be deoxygenated.
| Benzofuroxan Derivative | Dicarbonyl Compound | Product |
| 5,6-Difluorobenzofuroxan | Acetylacetone | 2-Acetyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxide |
| 5,6-Difluorobenzofuroxan | Ethyl acetoacetate | Ethyl 6,7-difluoro-3-methylquinoxaline-2-carboxylate 1,4-dioxide |
| 5,6-Difluorobenzofuroxan | N-Phenylacetoacetamide | N-Phenyl-6,7-difluoro-3-methylquinoxaline-2-acetamide 1,4-dioxide |
Hydrothermal Synthesis (HTS) of Quinoxaline Carboxylic Acids
Hydrothermal synthesis (HTS) has emerged as a green and efficient method for the preparation of various organic compounds, including quinoxaline derivatives. This technique utilizes high-temperature water as the reaction medium, often avoiding the need for hazardous organic solvents and catalysts. researchgate.netstackexchange.com
The hydrothermal synthesis of quinoxaline carboxylic acids has been reported, specifically for 2,3-diarylquinoxaline-6-carboxylic acids. researchgate.netmdpi.com This is achieved through the reaction of a 1,2-diaryl-ethanedione with 3,4-diaminobenzoic acid in water at elevated temperatures (150–230 °C). researchgate.netmdpi.com While this demonstrates the feasibility of forming the quinoxaline carboxylic acid scaffold under hydrothermal conditions, the direct synthesis of this compound would require starting from 4,5-difluoro-1,2-phenylenediamine and an appropriate α-keto acid.
Advantages:
Environmentally Benign: HTS primarily uses water as the solvent, significantly reducing the use of volatile and toxic organic solvents. researchgate.netstackexchange.com
High Yields and Short Reaction Times: The method can produce high yields of quinoxaline derivatives in relatively short reaction times, often within minutes. researchgate.netmdpi.com
Catalyst-Free: In many cases, the inherent acidity or basicity of the reactants or the properties of high-temperature water can obviate the need for external catalysts. researchgate.net
Limitations:
Decarboxylation: A significant challenge in the hydrothermal synthesis of aromatic carboxylic acids is the potential for decarboxylation at elevated temperatures, leading to the formation of undesired byproducts. researchgate.netmdpi.com Careful optimization of reaction temperature and time is crucial to minimize this side reaction.
Substrate Scope: The applicability of HTS to a wide range of substituted quinoxaline carboxylic acids, particularly those with specific substitution patterns like the 2-carboxylic acid isomer and fluorine substituents, is still an area of active research.
Regioselective Functionalization Approaches for 6,7-Difluoroquinoxaline (B3116332) Core
Once the 6,7-difluoroquinoxaline core is synthesized, further functionalization can be achieved through various chemical transformations. A particularly important strategy is the regioselective substitution of the fluorine atoms, which allows for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution in Halogenated Quinoxalines
The fluorine atoms on the 6,7-difluoroquinoxaline ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoxaline core. This allows for the displacement of one or both fluorine atoms by various nucleophiles.
Research on related systems, such as 6,7-dichloro-3-methylquinoxaline-2-carboxylic acid 1,4-dioxides, has shed light on the regioselectivity of these reactions. It has been observed that nucleophilic substitution with amines preferentially occurs at the C6 position. mdpi.com This regioselectivity is attributed to the conjugation of the C6 carbon atom with the electron-withdrawing group at the 2-position of the quinoxaline ring. This conjugation increases the positive charge at the C6 position and stabilizes the intermediate Meisenheimer complex, thereby enhancing its reactivity towards nucleophiles. mdpi.com It is plausible to expect a similar regioselective outcome for the 6,7-difluoro analogs.
The following table summarizes the expected regioselectivity of nucleophilic aromatic substitution on a this compound scaffold based on findings from analogous chlorinated systems.
| Substrate | Nucleophile | Expected Major Product |
| This compound | Primary/Secondary Amine | 7-Fluoro-6-(amino)quinoxaline-2-carboxylic acid |
| This compound | Alkoxide | 7-Fluoro-6-(alkoxy)quinoxaline-2-carboxylic acid |
| This compound | Thiolate | 7-Fluoro-6-(thio)quinoxaline-2-carboxylic acid |
This regioselective functionalization provides a valuable pathway for creating a diverse library of 6,7-disubstituted quinoxaline-2-carboxylic acid derivatives for various applications.
Amination Reactions at C6 and C7 Positions
The fluorine atoms on the benzene (B151609) ring of 6,7-difluoroquinoxaline are activated towards nucleophilic attack, allowing for their substitution by various amines. Studies have shown that the reaction of 6,7-difluoroquinoxaline with amines can lead to the formation of mono- or di-substituted products, depending on the reaction conditions and the nature of the amine. For instance, the reaction with cyclic amines in a solvent like DMF at elevated temperatures can result in the displacement of one or both fluorine atoms. researchgate.net
In a study on 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, it was observed that treatment with cyclic amines led to the formation of 6-aminosubstituted derivatives. researchgate.net Notably, under these conditions, the chlorine atom at the 7-position was also found to undergo substitution, indicating the susceptibility of both C6 and C7 positions to nucleophilic attack. researchgate.net The reaction of a 6,7-dichloroderivative with an excess of piperazine (B1678402) in DMF resulted in the formation of a 7-amino-substituted byproduct in a 21% yield. researchgate.net
| Reactant | Amine | Product(s) | Reference |
|---|---|---|---|
| 6,7-Difluoroquinoxaline | Amines/Nitrogen-containing heterocycles | 6-Aminoquinoxalines | mdpi.com |
| 6,7-Dichloro-3-methylquinoxaline 1,4-dioxide | Cyclic amines | 6-Aminosubstituted derivatives | researchgate.net |
| 6,7-Dichloroderivative | Piperazine (excess) | 7-Amino-substituted byproduct (21% yield) | researchgate.net |
Influence of Electron-Withdrawing Groups on Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on dihalogenated aromatic systems is significantly influenced by the presence and position of other substituents on the ring. Electron-withdrawing groups (EWGs) play a crucial role in activating the aromatic ring for nucleophilic attack and directing the incoming nucleophile to a specific position. nih.gov
In the context of this compound, the quinoxaline core itself acts as an electron-withdrawing system. Furthermore, the carboxylic acid group at the C2 position is a strong electron-withdrawing group. This electronic setup has a profound effect on the reactivity of the C6 and C7 positions.
While a direct study detailing the regioselective amination of this compound is not extensively covered in the provided literature, general principles of SNAr suggest that the relative reactivity of the C6 and C7 positions will be modulated by the electronic effects of the fused pyrazine (B50134) ring and the C2-carboxylic acid group. The position that can better stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack will be the preferred site of substitution. nih.gov The interplay of inductive (–I) and resonance (–M) effects of the entire quinoxaline-2-carboxylic acid moiety will ultimately determine the regiochemical outcome of amination reactions.
Introduction of Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a defining feature of the target molecule. Its introduction can be achieved through various synthetic strategies, either by building the quinoxaline ring with the carboxylic acid precursor already in place or by modifying a pre-existing functional group on the quinoxaline core.
Synthesis of Carboxylic Acids from Precursors
A common method for the synthesis of quinoxaline-2-carboxylic acids involves the condensation of a substituted o-phenylenediamine (B120857) with an α-keto acid. For the synthesis of this compound, the logical precursor would be 4,5-difluoro-1,2-phenylenediamine. This diamine can be reacted with pyruvic acid or its derivatives to construct the quinoxaline ring with the carboxylic acid group at the C2 position.
While the direct synthesis of this compound from 4,5-difluoro-1,2-phenylenediamine is a plausible and direct route, specific examples in the provided search results are limited. However, the general applicability of this condensation reaction is well-established for the synthesis of a wide range of quinoxaline-2-carboxylic acid derivatives. researchgate.net
Transformation of Other Functional Groups to Carboxylic Acid
An alternative approach to introduce the carboxylic acid moiety is through the transformation of a suitable functional group already present at the C2 position of the 6,7-difluoroquinoxaline ring. A common and effective method is the hydrolysis of a nitrile (cyano) group.
The synthesis of a 2-cyano-6,7-difluoroquinoxaline precursor can be envisioned, followed by its hydrolysis to the corresponding carboxylic acid. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. calpaclab.comresearchgate.net
Acidic Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.
Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a base, like sodium hydroxide. This initially forms the carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. calpaclab.com
This two-step approach, involving the introduction of a cyano group followed by hydrolysis, offers a versatile route to this compound.
Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of the target molecule can be achieved through various synthetic pathways, often involving key intermediates that allow for the introduction of desired functionalities.
Pathways Involving 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione is a potential precursor for the synthesis of this compound derivatives. The dione (B5365651) can be synthesized by the condensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid or its derivatives. mdpi.com
While a direct, one-step conversion of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione to this compound is not explicitly detailed in the available literature, a plausible multi-step synthetic route can be proposed based on the known reactivity of quinoxaline-2,3-diones. One potential strategy involves the conversion of the dione to a 2,3-dihaloquinoxaline intermediate. For example, treatment of quinoxaline-2,3-dione with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) can yield 2,3-dichloroquinoxaline (B139996). nih.gov
Routes from 2,3-Dichloroquinoxaline Derivatives
The synthesis of quinoxaline derivatives from 2,3-dichloroquinoxaline precursors is a well-established strategy in organic chemistry, leveraging the reactivity of the chlorine atoms towards nucleophilic aromatic substitution. nih.gov The two chlorine atoms at the C2 and C3 positions make the quinoxaline core an excellent electrophilic partner for a variety of nucleophiles, enabling the creation of diverse 2,3-disubstituted quinoxalines and condensed quinoxaline systems. nih.gov
While a specific, documented synthetic route for the direct preparation of this compound from a corresponding 2,3-dichloro-6,7-difluoroquinoxaline (B1600143) intermediate is not prominently detailed in the surveyed literature, the general reactivity of the 2,3-dichloroquinoxaline scaffold provides a basis for proposing potential synthetic pathways for its analogs. These reactions typically proceed via sequential nucleophilic aromatic substitution. nih.gov The displacement of the first chlorine atom is generally more facile than the second. nih.gov
For instance, 2,3-dichloroquinoxaline can be treated with amines, such as butylamine, in the presence of a base like triethylamine to yield mono- or di-substituted products depending on the reaction conditions. nih.gov Similarly, reactions with thiolates can be employed to introduce sulfur-based functional groups. nih.gov The synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline has been reported, which then serves as a key intermediate for further nucleophilic substitutions at the C2 and C3 positions. researchgate.net
A general scheme for the reactivity of 2,3-dichloroquinoxaline derivatives is presented below:
| Precursor | Nucleophile | Conditions | Product Type |
| 2,3-Dichloroquinoxaline | Butylamine, Triethylamine | EtOH, 75°C, 18h | 2-Amino-3-chloroquinoxaline |
| 2-Amino-3-chloroquinoxaline | Thiophenol, Na2CO3 | EtOH, reflux, 18h | 2-Amino-3-(phenylthio)quinoxaline |
| 2,3-Dichloroquinoxaline | Various Nucleophiles | Parr PTFE-lined pressure vessel, 150°C | 2,3-Disubstituted quinoxaline |
This table illustrates the general reactivity of the 2,3-dichloroquinoxaline scaffold based on published methodologies for analogous compounds. nih.gov
The synthesis of a specific carboxylic acid at the C2 position would likely involve the introduction of a suitable carbon-based nucleophile or a precursor functional group that can be later converted to a carboxylic acid, such as a nitrile or an ester. The precise conditions for such a transformation on a 6,7-difluoro-substituted quinoxaline core would require specific experimental development.
Derivatization at the Carboxylic Acid Group
The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially modulated biological or chemical properties. Standard organic transformations can be applied to generate esters, amides, acid halides, and other related compounds. mdpi.com
The conversion of the carboxylic acid moiety into esters, amides, and acid halides involves well-established synthetic protocols. These derivatives serve as important intermediates for further functionalization or as final target compounds in their own right.
Formation of Esters:
Esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). mdpi.com This is an equilibrium-driven reaction, and often an excess of the alcohol is used to drive the reaction to completion. mdpi.com
| Reactant | Reagent | Conditions | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Corresponding Ester |
Formation of Amides:
Amides of this compound can be prepared by various methods. One common approach is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with a primary or secondary amine. Alternatively, direct amidation can be accomplished using coupling reagents, such as carbodiimides, which facilitate the condensation of the carboxylic acid and the amine by activating the carboxyl group. mdpi.com The reaction of 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640) with binucleophiles like phenylenediamines to form 2-carboxamidoquinoxaline-3-carboxylic acid derivatives has been reported, showcasing a relevant transformation on a similar quinoxaline core. researchgate.net
| Reactant | Reagent | Conditions | Product |
| This compound | Amine (Primary or Secondary) | Coupling agent (e.g., DCC, EDC) or via acid chloride | Corresponding Amide |
Formation of Acid Halides:
The synthesis of the corresponding acid halide, typically the acid chloride, is a key step for producing other derivatives like esters and amides under milder conditions. Carboxylic acids are readily converted to acid chlorides upon treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
| Reactant | Reagent | Conditions | Product |
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Inert solvent, often with catalytic DMF | 6,7-Difluoroquinoxaline-2-carbonyl chloride |
Biological Activity and Structure Activity Relationship Sar Studies of 6,7 Difluoroquinoxaline 2 Carboxylic Acid Derivatives
Antimicrobial Efficacy
Antitubercular Activity against Mycobacterium tuberculosis and M. smegmatis
Derivatives of quinoxaline-2-carboxylic acid have emerged as a promising scaffold in the development of novel antitubercular agents. Research has demonstrated their potent activity against both pathogenic Mycobacterium tuberculosis and the non-pathogenic model organism Mycobacterium smegmatis.
One study focused on new 3-methylquinoxaline 1,4-dioxides with varying substituents at the 2, 6, and 7 positions. Among the synthesized compounds, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, demonstrated significant antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis. rsc.org This compound was selected as a lead for further investigation due to its high activity and low in vivo toxicity in mice. rsc.org The position of substituents on the quinoxaline (B1680401) core was found to be crucial for activity. For instance, moving a piperazine (B1678402) group from position 6 to position 7 resulted in a decrease in antitubercular activity. rsc.org Similarly, the inclusion of a lipophilic piperidine segment at position 6 slightly improved activity against the M. tuberculosis AlRa strain compared to its analogue. mdpi.com
Another area of investigation involves 2-carboxy-6-trifluoromethylquinoxalines. A lead compound from this series, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid, was identified through a phenotypic screen and showed bactericidal activity against replicating M. tuberculosis with a MIC99 and a minimum bactericidal concentration (MBC) of 3.1 µM. mdpi.com This compound was also found to be active against intracellular bacteria. mdpi.com
The structure-activity relationship (SAR) studies highlight the importance of the substituents on the quinoxaline ring. For example, replacing an ethoxycarbonyl group at position 2 with a carboxamide group had a negative impact on antitubercular effectiveness in both M. tuberculosis and M. smegmatis. mdpi.com
Table 1: Antitubercular Activity of Quinoxaline-2-carboxylic Acid Derivatives
| Compound | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis | 1.25 µg/mL | rsc.org |
| 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid | M. tuberculosis | 3.1 µM (MIC99) | mdpi.com |
The mechanism of action for certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has been linked to their ability to act as DNA-damaging agents. rsc.org The presence of two N-oxide fragments in the structure of quinoxaline 1,4-dioxides (QdNOs) is known to confer a wide range of biological properties, including their antibacterial effects. nih.gov The antibacterial action of QdNOs is associated with the production of free radicals through bio-reduction, which in turn leads to DNA damage. rsc.orgnih.gov
Whole-genome sequencing of spontaneous drug-resistant M. smegmatis mutants selected against a lead quinoxaline-2-carboxylic acid 1,4-dioxide compound revealed a high number of single-nucleotide polymorphisms. This finding supports the predicted mode of action as a DNA-damaging agent. rsc.org
Studies on resistance mechanisms have identified specific genetic mutations that confer resistance to quinoxaline derivatives in mycobacteria. A comparative genomic analysis of spontaneous M. smegmatis mutants resistant to 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide identified mutations in genes encoding redox enzymes involved in pyruvate metabolism. rsc.org These enzymes are thought to function as pro-drug activators. rsc.org Through reverse genetics, it was confirmed that mutations in the genes MSMEG_5122 and MSMEG_4646 confer resistance to this class of quinoxalines in M. smegmatis. rsc.org Further investigation also implicated mutations in the MSMEG_1380 gene in mediating resistance. rsc.org
In a different study, spontaneous resistant mutants of M. tuberculosis to 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid were found to have mutations in the rv3405c gene. mdpi.com This gene codes for a transcriptional repressor of the rv3406 gene. The protein encoded by rv3406 is an α-ketoglutarate-dependent sulfate ester dioxygenase that can decarboxylate the drug into an inactive keto metabolite. mdpi.com When the rv3406 gene was knocked out, new resistant mutants emerged with point mutations in the dprE1 gene, which was then confirmed as the actual target of the compound. mdpi.com
Antibacterial Properties against Gram-Positive and Gram-Negative Bacteria
Quinoxaline derivatives have demonstrated a broad spectrum of antibacterial activity, and fluoroquinolones, which share a structural relationship, are well-known for their effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of a fluorine atom at the 6-position of the quinolone ring has been shown to significantly improve antimicrobial activity.
A series of novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids were synthesized and screened against various Gram-positive and Gram-negative bacterial strains. The antibacterial activity data from these studies were validated by molecular docking studies. Certain derivatives with a 3-aminocyclobutyl, 1-aminocyclopropyl, (2-aminomethyl)vinyl, or (1-aminomethyl)vinyl group showed significant inhibitory activity against Gram-negative bacteria, including P. aeruginosa, comparable to ciprofloxacin.
One study reported on a difluoroboranyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-il-1,4-dihydro-quinoline-3-carboxylate, which was found to be a potent inhibitor of S. aureus, a Gram-positive bacterium. This compound showed an equivalent area of inhibition to ciprofloxacin at the same concentration and had a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.25 µg/mL.
Table 2: Antibacterial Activity of Related Fluoroquinolone Derivatives
| Compound Class/Derivative | Bacterial Type | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids | Gram-positive & Gram-negative | Various strains | Showed antibacterial activity | |
| Difluoroboranyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-il-1,4-dihydro-quinoline-3-carboxylate | Gram-positive | S. aureus | MIC and MBC of 0.25 µg/mL |
Antifungal Potential
Several studies have explored the antifungal properties of quinoxaline derivatives, indicating their potential as a scaffold for the development of new antifungal agents. A series of quinoxaline derivatives were designed and synthesized to be evaluated as antimicrobial agents against plant pathogenic fungi. rsc.org Some of these compounds showed significant in vitro antifungal activities. rsc.org Specifically, two compounds exhibited potent activity against Rhizoctonia solani (RS), with EC50 values of 8.54 and 12.01 µg/mL, which was superior to the commercial fungicide azoxystrobin. rsc.org
In another study, a novel series of quinoxalinylhydrazide derivatives were synthesized and evaluated for their efficacy against six prominent crop pathogenic fungi in vitro. The results showed that most of the synthesized compounds exhibited remarkable inhibitory activities, with some possessing better efficacy than the reference compound ridylbacterin. For example, one compound showed an EC50 of 0.87 µg/mL against Gibberella zeae and 1.01 µg/mL against Colletotrichum orbiculare, while another had an EC50 of 0.20 µg/mL against R. solani.
Anticancer Research and Cytotoxicity
Quinoxaline derivatives are a well-established class of compounds with a wide array of biological activities, including antitumor properties. nih.gov The presence of two N-oxide fragments in quinoxaline 1,4-dioxides is a key structural feature contributing to their biological effects. nih.gov
A study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- rsc.orgbenzoxazine, which contains a difluoro-substituted heterocyclic system, demonstrated high cytotoxic activity against a panel of nine tumor cell lines. The most significant activity was observed against 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. Structure-activity relationship studies revealed that the presence of both the difluorobenzoxazine fragment and a purine residue connected by a linker of a specific length is crucial for the cytotoxic activity of this group of compounds. The most promising compound from this series was found to be an inhibitor of DNA biosynthesis.
In other research, various series of newly synthesized quinoxaline derivatives were tested for their in-vitro anti-cancer activity against HCT116, Hep G2, and MCF-7 tumor cell lines. One compound bearing a N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide moiety showed good anti-cancer activity against the tested cell lines, with more prominent activity against HCT116 and MCF-7, with IC50 values of 4.4 and 5.3 µM, respectively.
Table 3: Cytotoxic Activity of Quinoxaline and Related Derivatives
| Compound/Series | Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- rsc.orgbenzoxazine | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivative | HCT116 | 4.4 µM | |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivative | MCF-7 | 5.3 µM |
Selective Cytotoxicity against Solid Tumor Cells under Hypoxic Conditions
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies. Hypoxia-selective cytotoxins, which are activated under low-oxygen conditions, offer a promising strategy to target these resistant cancer cells. While direct studies on 6,7-difluoroquinoxaline-2-carboxylic acid derivatives in this context are limited, research on related quinoxaline-2-carbonitrile 1,4-dioxides has demonstrated that such compounds can exhibit significant hypoxia-selective cytotoxicity. The introduction of a halogen atom, such as chlorine, at the 7-position of the quinoxaline ring has been shown to considerably increase cytotoxicity under both normal (normoxic) and low-oxygen (hypoxic) conditions. researchgate.net This suggests that the fluorine atoms at the 6 and 7 positions of the core molecule of interest could play a crucial role in enhancing its potential as a hypoxia-activated prodrug. Further investigation into the selective cytotoxicity of this compound derivatives under hypoxic conditions is a promising avenue for the development of novel anticancer agents.
EGFR Tyrosine Kinase Inhibition Studies
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor growth and progression. While direct evidence for this compound derivatives as EGFR inhibitors is not extensively documented, the broader class of quinoxaline and quinoline derivatives has shown significant promise. For instance, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of both EGFR and human epidermal growth factor receptor-2 (HER-2) kinases. nih.gov These compounds function by forming a covalent bond with a cysteine residue in the active site of the kinase. nih.gov The electronic properties of substituents on the quinoxaline ring are critical for this activity. The electron-withdrawing nature of the fluorine atoms at the 6 and 7 positions could potentially enhance the binding affinity of such derivatives to the EGFR active site, making this a fertile area for future research in the design of potent and selective EGFR inhibitors.
Antiproliferative Effects on Cancer Cell Lines
Derivatives of the quinoxaline scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. Studies on N-substituted quinoxaline-2-carboxamides have revealed that their cytotoxic effects are dependent on the nature of the substituents. For example, certain N-benzyl-quinoxaline-2-carboxamides have shown superior activity. mdpi.com
One particular derivative, N-(4-fluorobenzyl)-6,7-difluoroquinoxaline-2-carboxamide, has been evaluated for its cytotoxic profile against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a measure of its potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-fluorobenzyl)-6,7-difluoroquinoxaline-2-carboxamide | HepG2 (Liver Cancer) | 37.3 |
| PC-3 (Prostate Cancer) | 68.5 | |
| SK-OV-3 (Ovarian Cancer) | 49.6 |
These findings highlight the potential of this compound derivatives as a scaffold for the development of new anticancer drugs. The selectivity of these compounds against different cancer cell lines warrants further investigation to identify more potent and targeted therapies.
Other Biological Applications
Beyond their anticancer potential, derivatives of this compound have been explored for other therapeutic applications, including antiviral and anti-inflammatory activities.
Antiviral Activities
Quinoxaline derivatives have emerged as a promising class of antiviral agents with a broad spectrum of activity against various respiratory pathogens. nih.govrsc.org The core quinoxaline structure is a key component of several antiviral drugs. Research into 2,3-difuryl-quinoxaline-6-carboxylic acid, a compound with a similar carboxylic acid moiety, has shown that it can be coupled with various amines to create a library of amide-modified derivatives with potential antiviral properties. nih.gov These derivatives have been investigated for their ability to inhibit influenza viruses. nih.gov While specific studies on this compound derivatives are still emerging, the known antiviral potential of the quinoxaline scaffold suggests that fluorination at the 6 and 7 positions could enhance their efficacy and pharmacokinetic properties, making them valuable candidates for further antiviral drug development.
Anti-inflammatory and Antinociceptive Properties
Chronic inflammation and pain are significant health issues, and the development of new anti-inflammatory and analgesic agents is a priority. Quinoxaline derivatives have shown potential in this area. Studies on various quinoxaline derivatives have demonstrated their ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema test. nih.gov Furthermore, these compounds have exhibited antinociceptive (pain-relieving) effects in tests like the acetic acid-induced writhing model in mice. nih.gov The anti-inflammatory and antinociceptive effects of 5-fluoro-2-oxindole, a related fluorinated heterocyclic compound, have also been demonstrated, suggesting that the presence of fluorine can contribute to these activities. mdpi.com Although direct evidence for this compound derivatives is limited, the established anti-inflammatory and analgesic properties of the broader quinoxaline class indicate that these fluorinated analogs are worthy of investigation for the treatment of inflammatory conditions and pain.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) analysis helps in understanding how different functional groups and their positions on the quinoxaline ring influence the compound's therapeutic effects.
For anticancer activity, substitutions at the 2, 3, 6, and 7 positions of the quinoxaline nucleus are crucial. mdpi.com The presence of electron-withdrawing groups, such as the fluorine atoms at the 6 and 7 positions, can significantly impact the electronic properties of the molecule and its interaction with biological targets. mdpi.com In the context of antiproliferative activity, the nature of the substituent at the 2-position, particularly the amide group, and the groups attached to it, plays a vital role in determining the cytotoxicity against cancer cell lines. mdpi.com
In the realm of antiviral agents, the SAR of quinoxaline derivatives reveals that modifications at the 2, 3, and 6 positions can lead to potent inhibitors of viral replication. nih.gov For instance, the introduction of aryl and furan moieties at the 2 and 3 positions has been explored for anti-influenza activity. nih.gov The carboxylic acid group at the 2-position provides a handle for creating a diverse library of amide derivatives, which can be tailored to improve antiviral potency and selectivity. nih.gov
Regarding EGFR inhibition, studies on related quinoline scaffolds have shown that the nature of the substituents at the 6 and 7 positions is critical for kinase inhibitory activity. nih.gov While direct SAR studies on this compound derivatives as EGFR inhibitors are needed, the principles learned from related structures provide a roadmap for designing new and more effective inhibitors.
Impact of Substituent Variations at Quinoxaline Positions (C2, C3, C6, C7)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. Variations at the C2, C3, C6, and C7 positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.
At the C2 position , the carboxylic acid group is a key feature, often involved in critical interactions with biological targets. Modifications at this position, such as esterification or amidation, can profoundly alter the compound's activity. For instance, the conversion of the carboxylic acid to an ester or an amide can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for receptor binding.
The C3 position offers another site for modification. The introduction of small alkyl or aryl groups can impact the steric and electronic properties of the molecule. For example, a methyl group at C3 can enhance binding affinity through hydrophobic interactions within a target's active site. In some quinoxaline derivatives, substitutions at C3 have been shown to be critical for potent biological activity.
The following table summarizes the general impact of substituent variations at different positions on the quinoxaline ring, based on broader studies of quinoxaline derivatives that can be extrapolated to the this compound core.
| Position | Type of Substituent | General Impact on Biological Activity |
| C2 | Carboxylic Acid Derivatives (Esters, Amides) | Modulates hydrogen bonding capacity and pharmacokinetic properties. |
| C3 | Small Alkyl/Aryl Groups | Can enhance binding through hydrophobic interactions; steric bulk can influence selectivity. |
| C6, C7 | Electron-Donating/Withdrawing Groups | Alters the electronic properties of the quinoxaline ring, affecting target interactions. |
| C6, C7 | Bulky Substituents | Can introduce steric hindrance, potentially improving selectivity or reducing off-target effects. |
It is important to note that the specific effects of these substitutions are highly dependent on the biological target . A modification that enhances activity against one target may diminish it against another. Therefore, SAR studies must be conducted in the context of a specific biological assay.
Role of Fluoro Substituents in Biological Activity
The presence of fluorine atoms at the C6 and C7 positions of the quinoxaline ring is a critical design element that imparts several advantageous properties to the molecule. Fluorine, being the most electronegative element, can significantly influence the electronic environment of the aromatic system. tandfonline.com This can lead to enhanced binding affinity with biological targets through favorable electrostatic interactions.
The introduction of fluorine can also improve the metabolic stability of the compound. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.
The specific placement of the fluoro groups at the C6 and C7 positions is also significant. This substitution pattern can influence the pKa of the carboxylic acid at the C2 position, which in turn affects its ionization state at physiological pH. This can have a direct impact on its ability to interact with target proteins. Studies on similar quinolone structures have shown that difluorination can lead to significantly more active compounds compared to their monofluorinated counterparts. nih.gov
Modulation of electronic properties: The high electronegativity of fluorine can create favorable interactions with biological targets.
Increased metabolic stability: The strong C-F bond can prevent metabolic degradation.
Enhanced lipophilicity: This can improve cell membrane permeability.
Influence on pKa: The fluorine atoms can affect the acidity of the carboxylic acid group.
Influence of Side Chain Modifications on Efficacy
The carboxylic acid side chain at the C2 position of the 6,7-difluoroquinoxaline (B3116332) core is a primary point for modification to optimize biological efficacy. Alterations to this side chain can impact the compound's interaction with its biological target, as well as its pharmacokinetic profile.
One common modification is the esterification of the carboxylic acid. Converting the acid to an ester can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes. However, for the compound to be active, the ester may need to be hydrolyzed back to the carboxylic acid by cellular esterases. This prodrug strategy can be employed to improve oral bioavailability.
Amidation of the carboxylic acid is another important modification. The resulting amide can act as a hydrogen bond donor and/or acceptor, potentially forming key interactions within the binding site of a target protein. The nature of the amine used for amidation can be varied to introduce different functional groups and explore the chemical space around the C2 position. For example, attaching a side chain with a basic nitrogen could improve aqueous solubility.
Extension of the side chain by introducing a linker between the quinoxaline ring and the carboxylic acid group can also influence activity. The length and flexibility of this linker can be optimized to position the carboxylic acid optimally for interaction with its target. The antioxidant activity of some compounds has been shown to be significantly dependent on the side chain structure, with chain length affecting certain biological outcomes. nih.gov
The following table provides a conceptual overview of how different side chain modifications at the C2 position could influence the efficacy of this compound derivatives:
| Modification Type | Potential Impact on Efficacy | Rationale |
| Esterification | Increased cell permeability and bioavailability (prodrug) | Enhanced lipophilicity |
| Amidation | Altered hydrogen bonding potential and target interaction | Introduction of H-bond donors/acceptors |
| Chain Extension | Optimized positioning of the carboxylic acid group | Improved fit within the target's binding site |
| Introduction of Functional Groups | Improved solubility, metabolic stability, or target-specific interactions | Tailoring of physicochemical properties |
These modifications are fundamental to the process of lead optimization in drug discovery, allowing for the fine-tuning of a compound's properties to achieve the desired biological effect.
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking are powerful tools used to understand the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. nih.gov These methods can provide valuable insights into the structure-activity relationships observed experimentally and guide the design of new, more potent inhibitors.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. nih.gov This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For this compound derivatives, docking studies can help to rationalize the observed effects of substituent variations. For example, a simulation might show that a particular substituent at the C3 position fits snugly into a hydrophobic pocket of the target protein, thus explaining its positive impact on activity.
In a typical molecular docking study, a three-dimensional model of the target protein is used. This model can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling if the structure of a related protein is known. The this compound derivative is then computationally "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity for different binding poses.
The results of molecular docking studies can be used to:
Predict the binding mode of a series of compounds.
Explain observed SAR trends .
Identify key amino acid residues involved in binding.
Guide the design of new derivatives with improved binding affinity.
For instance, docking studies on quinoxaline derivatives targeting enzymes like sPLA2 and α-glucosidase have highlighted the importance of a sulfonohydrazide moiety for potent inhibition. nih.gov Similarly, for this compound derivatives, computational studies could reveal the crucial role of the carboxylic acid group in forming a salt bridge with a positively charged amino acid residue in the active site, or the favorable interactions of the difluoro substituents with the protein backbone. These insights are invaluable for the rational design of next-generation therapeutic agents based on this scaffold.
Advanced Research Applications and Future Directions
Development of Novel Therapeutic Agents
The quinoxaline (B1680401) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of fluorine atoms at the 6 and 7 positions can enhance metabolic stability, binding affinity, and lipophilicity, making derivatives of 6,7-difluoroquinoxaline-2-carboxylic acid particularly promising for therapeutic development.
Quinoxaline 1,4-dioxides (QdNOs), derived from quinoxaline-2-carboxylic acids, are a class of compounds with a broad spectrum of biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties. researchgate.netmdpi.commdpi.com The presence of the two N-oxide groups is crucial to their mechanism of action, which often involves bioreduction in hypoxic environments (common in tumors and bacterial sites) to generate reactive oxygen species that damage DNA. nih.gov This makes the quinoxaline-2-carboxylic acid 1,4-dioxide framework a highly promising scaffold for developing innovative drugs, particularly against infectious diseases and cancer. researchgate.netnih.gov Research has shown that modifications to this scaffold, such as the introduction of different substituents, can fine-tune the biological activity and therapeutic potential. mdpi.comresearchgate.net
Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have advanced to preclinical evaluation, showing significant potential, especially as antimycobacterial agents. nih.govresearchgate.net The urgent need for new treatments for tuberculosis (TB), particularly multidrug-resistant strains, has driven research into this class of compounds. mdpi.comnih.gov
In one study, novel 3-methylquinoxaline 1,4-dioxide derivatives were synthesized and evaluated. One specific compound, derivative 4 , demonstrated high antimycobacterial activity against Mycobacterium tuberculosis and low toxicity in in vivo mouse models. mdpi.comnih.gov Whole-genome sequencing of resistant mutants suggested that this compound acts as a DNA-damaging agent. nih.govresearchgate.net While in vivo tests did not show a reduction in bacterial load comparable to a positive control, the compound exhibited no toxic effects, marking it as a strong foundation for further optimization of anti-TB drug candidates. mdpi.com Some derivatives of this class are currently undergoing preclinical trials, including studies against multidrug-resistant M. tuberculosis strains. nih.gov
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | In Vivo Toxicity (Mice) |
|---|---|---|---|
| Derivative 4 | M. tuberculosis | 1.25 µg/mL | Low toxicity observed |
| Derivative 4 | M. smegmatis | 4 µg/mL | Low toxicity observed |
| Rifampicin (Reference) | M. tuberculosis | 0.03 µg/mL | N/A |
Use as Building Blocks in Complex Molecular Synthesis
Beyond its direct therapeutic potential, this compound is a valuable building block for creating large, diverse collections of molecules for drug discovery and chemical biology. nih.govresearchgate.net The carboxylic acid functional group provides a versatile handle for chemical modification and attachment to other molecular entities or solid supports.
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing millions to billions of compounds. vipergen.comvipergen.com A critical component of DEL synthesis is the use of building blocks that are compatible with DNA's structure and stability. Carboxylic acids are among the most widely used building blocks in DEL synthesis. nih.gov The carboxylic acid moiety of a compound like this compound can be readily activated and coupled to an amine-functionalized DNA tag, serving as the foundational scaffold of the library. nih.govrsc.org Subsequent chemical transformations on other parts of the quinoxaline scaffold allow for the generation of immense chemical diversity, all while each unique molecule remains tethered to its identifying DNA barcode. nih.gov
Parallel synthesis is a key strategy in medicinal chemistry for rapidly generating a large number of distinct compounds in a systematic manner. nih.gov This technique is used to explore the structure-activity relationship (SAR) of a particular scaffold by creating a library of analogues with varied substituents. This compound is an ideal starting scaffold for such endeavors. Using automated or semi-automated synthesizers, the carboxylic acid group can be converted into a wide array of amides, esters, or other functional groups by reacting it with a collection of different amines or alcohols. nih.govmdpi.com This approach allows for the efficient production of a focused library of quinoxaline derivatives, which can then be screened to identify compounds with optimized biological activity. mdpi.com
Emerging Research Areas
While the application of quinoxaline derivatives as antimycobacterial agents is well-documented, emerging research points to their potential in other therapeutic areas. The core scaffold is being investigated for a range of activities, suggesting that derivatives of this compound could be valuable probes or lead compounds in these fields.
Antitumor Agents: Quinoxaline 1,4-dioxides are known to be activated under the hypoxic conditions found in solid tumors, making them selective anticancer agents. researchgate.netmdpi.com
ASK1 Inhibition: Apoptosis signal-regulated kinase 1 (ASK1) is a key factor in cellular pathways related to inflammation, apoptosis, and fibrosis. Quinoxaline derivatives have been identified as potential inhibitors of ASK1, indicating a role in treating diseases driven by these processes. nih.gov
Antiviral and Antifungal Activity: The broad biological profile of quinoxaline 1,4-dioxides includes activity against various viruses and fungi, opening avenues for the development of new anti-infective agents beyond the antibacterial domain. researchgate.netmdpi.com
Fluoroquinolone Precursors: The difluoro-quinoline core is a key feature of many fluoroquinolone antibiotics. Synthetic routes are being explored that could utilize compounds like this compound as precursors for novel fluoroquinolone derivatives. mdpi.com
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives to minimize environmental impact and improve efficiency. Research has demonstrated the viability of conducting these syntheses in water, a significant departure from the reliance on traditional organic solvents.
One notable approach involves the use of p-dodecylbenzenesulfonic acid, which functions as a Brønsted acid-surfactant catalyst. This method allows for the synthesis of quinoxaline derivatives in high yields at room temperature in water, offering advantages such as operational simplicity, low cost, and environmental friendliness. researchgate.net Another innovative green method employs a Keplerate-type giant-ball nanoporous isopolyoxomolybdate, {Mo132}, as a highly efficient and reusable heterogeneous catalyst. scielo.org.mx This catalyst facilitates the direct amination of related halo-fluoroquinolone-3-carboxylic acids in refluxing water, resulting in high yields, short reaction times, and a simple product isolation process. scielo.org.mx These methods highlight a shift towards more sustainable synthetic protocols that reduce waste and avoid harsh reaction conditions. researchgate.net
| Catalyst Type | Solvent | Key Advantages |
| p-dodecylbenzenesulfonic acid | Water | Inexpensive, non-toxic, efficient at room temperature |
| Nanoporous isopolyoxomolybdate | Water | Highly efficient, recyclable, short reaction times |
Exploration of New Biological Targets and Mechanisms of Action
Derivatives of the quinoxaline-2-carboxylic acid scaffold are being actively investigated for new therapeutic applications, particularly as antimicrobial agents. A significant area of research is the development of novel treatments for tuberculosis (TB), driven by the rise of multidrug-resistant strains. nih.govmdpi.com
Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated potent activity against Mycobacterium tuberculosis. nih.govmdpi.com Mechanistic studies have confirmed that these compounds act as DNA-damaging agents. Their antibacterial action is associated with the bio-reductive production of free radicals, which leads to DNA damage. mdpi.com Whole-genome sequencing of resistant M. smegmatis mutants identified mutations in genes encoding redox enzymes, suggesting these enzymes may function as pro-drug activators. nih.gov Specifically, mutations in the genes MSMEG_4646, MSMEG_5122, and MSMEG_1380 have been shown to confer resistance, providing valuable insight into the mechanism of action. nih.govmdpi.com
Beyond antimycobacterial activity, researchers are exploring other targets. Structure-activity relationship (SAR) studies on quinoxaline derivatives have led to the discovery of potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a potential target for treating non-alcoholic steatohepatitis (NASH). nih.gov This involves strategic structural modifications, such as introducing different nitrogen heteroaromatic rings or modifying triazole moieties on the quinoxaline core. nih.gov
Table of Investigated Biological Targets
| Biological Target | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Mycobacterium tuberculosis DNA | Infectious Disease (Tuberculosis) | DNA damage via free radical production |
| Apoptosis Signal-regulating Kinase 1 (ASK1) | Liver Disease (NASH) | Enzyme Inhibition |
Chemoinformatics and Artificial Intelligence in Drug Design
Chemoinformatics and artificial intelligence (AI) are revolutionizing the discovery and development of drugs based on the this compound scaffold. nih.gov These computational technologies significantly accelerate the traditional Design-Make-Test-Analyze (DMTA) cycle, making the process more efficient and cost-effective. nih.gov
AI and machine learning algorithms can analyze vast chemical spaces to identify promising drug candidates, predict their biological activities, and assess pharmacokinetic and toxicity profiles. mdpi.com This allows researchers to move many initial experiments from the laboratory to a virtual environment, where billions of molecules can be rapidly screened. nih.gov For instance, generative AI models can design novel molecular structures tailored to specific therapeutic profiles, optimizing them for enhanced efficacy and reduced toxicity. mdpi.com
These computational tools are integral in modern drug discovery for several key functions:
Lead Generation and Optimization: AI-driven models provide unbiased hypotheses for generating and optimizing lead compounds. nih.gov
Predictive Modeling: Algorithms can accurately predict drug-target interactions, binding affinity, and biological activity, enhancing the understanding of structure-activity relationships. mdpi.comnih.gov
Synthesis Planning: AI tools can assist in selecting the most efficient synthetic routes for target compounds, accelerating the "make" phase of the DMTA cycle. nih.gov
The integration of AI promises to significantly improve the efficiency and accuracy of discovering new therapeutics derived from the quinoxaline core. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 6,7-difluoroquinoxaline-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves fluorination of quinoxaline precursors using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Key steps include:
- Precursor Preparation : Start with quinoxaline-2-carboxylic acid derivatives.
- Fluorination : React with fluorinating agents under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Validation : Confirm fluorination via NMR and monitor reaction progress by TLC .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- and NMR : Identify proton environments and fluorine substitution patterns.
- X-ray Crystallography : Resolve stereochemical details (if crystalline).
- FT-IR : Confirm carboxylic acid (-COOH) and C-F stretches (~1100–1250 cm).
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm).
- Elemental Analysis : Verify C, H, N, F percentages within ±0.4% of theoretical values .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions : Airtight amber vials under inert gas (N/Ar), desiccated at –20°C.
- Avoid : Exposure to moisture (hydrolysis risk) or prolonged light (photodegradation).
- Handling : Use gloveboxes for hygroscopic steps; pre-dry solvents (e.g., molecular sieves) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, HPLC-MS, and X-ray data to confirm assignments.
- Solvent Artifacts : Test in deuterated DMSO vs. CDCl; fluorine atoms may cause splitting anomalies.
- Impurity Profiling : Use preparative HPLC to isolate byproducts for independent analysis .
Q. What strategies optimize fluorination yields while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF·OEt) to enhance electrophilic fluorination.
- Temperature Gradients : Use microwave-assisted synthesis for rapid, controlled heating.
- Solvent Optimization : Anhydrous DMF or THF improves reagent solubility and reaction homogeneity .
Q. How does fluorination at the 6,7-positions influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the quinoxaline ring, directing electrophilic substitutions to the 3-position.
- Steric Hindrance : Adjacent fluorines may limit access to Pd catalysts in Suzuki-Miyaura couplings.
- Mitigation : Use bulky ligands (e.g., SPhos) or elevate reaction temperatures (80–100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
